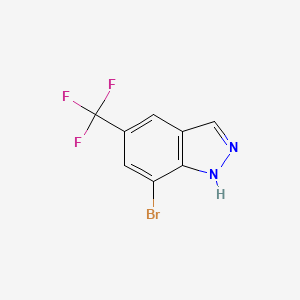

7-Bromo-5-(trifluoromethyl)-1H-indazole

Descripción general

Descripción

7-Bromo-5-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an indazole ring. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(trifluoromethyl)-1H-indazole typically involves the bromination of 5-(trifluoromethyl)-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-5-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The indazole ring can be oxidized or reduced, although these reactions are less common compared to substitution reactions.

Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Yield substituted indazole derivatives with various functional groups replacing the bromine atom.

Coupling Reactions: Produce biaryl or heteroaryl compounds with extended conjugation and potential biological activity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Bromo-5-(trifluoromethyl)-1H-indazole has been investigated for its biological activity, particularly as a potential pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indazole have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, which may contribute to their efficacy as anticancer agents .

Neuroprotective Effects

Research indicates that indazole derivatives can act on the central nervous system, potentially offering neuroprotective effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Photoredox Catalysis

The compound has also been utilized in photoredox catalysis, a technique that employs light to drive chemical reactions. The trifluoromethyl group is particularly useful in enhancing the reactivity of indazole derivatives under photoredox conditions.

C-H Functionalization

A notable application is the regioselective C-H trifluoromethylation of indazoles using photoredox catalysis. This method allows for the introduction of trifluoromethyl groups at specific positions on the indazole ring, significantly expanding the synthetic utility of these compounds . The process is efficient and environmentally friendly, requiring no transition metals, which makes it attractive for organic synthesis.

Material Science

This compound has potential applications in material science due to its unique electronic properties.

Organic Electronics

The compound's ability to form stable films makes it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned by modifying the substituents on the indazole ring, allowing for the design of materials with specific conductivity and optical characteristics .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their cytotoxicity against breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting strong potential for further development as anticancer drugs .

Case Study 2: Photoredox Catalysis

A recent publication detailed the successful application of this compound in a novel photoredox catalytic system that enabled efficient C-H activation under mild conditions. The study highlighted the versatility of this approach in synthesizing complex organic molecules from simple precursors, showcasing its implications for synthetic organic chemistry .

Mecanismo De Acción

The mechanism of action of 7-Bromo-5-(trifluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparación Con Compuestos Similares

Similar Compounds

- 7-Bromo-5-fluoro-1H-indole

- 7-Bromo-4-chloro-1H-indole

- 7-Bromo-1H-indole-6-carboxylic acid

Uniqueness

7-Bromo-5-(trifluoromethyl)-1H-indazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic profile, making it a valuable scaffold in drug discovery and development .

Actividad Biológica

7-Bromo-5-(trifluoromethyl)-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique trifluoromethyl and bromo substituents. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of pain management and oncology.

- Chemical Formula : C8H4BrF3N2

- Molecular Weight : 251.03 g/mol

- CAS Number : 57546119

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of this compound. In a neuropathic pain model using mice, this compound demonstrated significant efficacy in reducing mechanical hypersensitivity. The study indicated that it produced effects comparable to established analgesics, suggesting a potential role in treating chronic pain conditions.

| Compound | Dose (mg/kg) | Efficacy (Mechanical Hypersensitivity Reduction) |

|---|---|---|

| This compound | 3 and 0.5 | Significant relief after 12 days of treatment |

| MY 5445 (control) | 3 and 0.5 | Comparable efficacy |

The mechanism underlying these effects may involve the modulation of cyclic nucleotide phosphodiesterases (PDEs), which are critical in pain signaling pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Preliminary findings suggest that it exhibits selective cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of indazole can inhibit cell proliferation in human leukemia and breast cancer models, with IC50 values ranging from 1.50 µM to over 20 µM depending on the specific derivative and cell line tested.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.41 | Moderate Efficacy |

| HepG2 (Liver Cancer) | 9.71 | Significant Efficacy |

| HCT-116 (Colon Cancer) | 2.29 | High Efficacy |

These results suggest that the structural features of the compound, particularly the trifluoromethyl group, may enhance its interaction with biological targets involved in cancer progression .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Phosphodiesterases (PDEs) : The compound appears to inhibit specific PDE isoenzymes, leading to increased levels of cyclic AMP and cyclic GMP, which are crucial for modulating pain and inflammatory responses .

- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through pathways involving caspases and mitochondrial dysfunction, contributing to its anticancer effects .

- Targeting Angiogenesis : Some studies suggest that derivatives can inhibit angiogenesis, a critical process for tumor growth and metastasis .

Study on Neuropathic Pain

In a controlled study involving mice with induced neuropathic pain, administration of this compound resulted in a marked decrease in pain sensitivity compared to untreated controls. The study utilized behavioral assays to quantify pain response before and after treatment.

Anticancer Evaluation

Another notable study assessed the anticancer activity of various indazole derivatives, including this compound, against several cancer cell lines. The results indicated that this compound exhibited promising cytotoxic effects, particularly against aggressive cancer types such as MCF-7 and HCT-116.

Propiedades

IUPAC Name |

7-bromo-5-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-2-5(8(10,11)12)1-4-3-13-14-7(4)6/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAPGTPHSWVOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280852 | |

| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100212-66-5 | |

| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1100212-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.